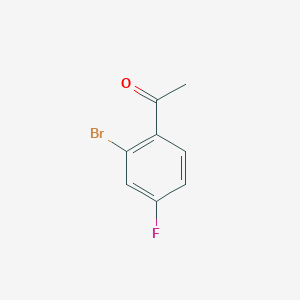

2'-Bromo-4'-fluoroacetophenone

概要

説明

2’-Bromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-fluoroacetophenone typically involves the bromination of 4’-fluoroacetophenone. One common method is the α-bromination reaction, where 4’-fluoroacetophenone is treated with bromine in the presence of a catalyst such as pyridine hydrobromide perbromide. The reaction is carried out at elevated temperatures, usually around 90°C, and in a solvent like acetic acid .

Industrial Production Methods: In industrial settings, the production of 2’-Bromo-4’-fluoroacetophenone can be achieved through a catalyst-free α-bromination process using sodium bromide and chloroform in a biphasic electrolysis setup. This method is advantageous due to its high yield and selectivity, as well as the absence of hazardous catalysts .

化学反応の分析

Types of Reactions: 2’-Bromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Condensation Reactions: It can react with aldehydes in the presence of catalysts like tin(II) chloride to form α,β-unsaturated ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Condensation: Aldehydes and catalysts such as tin(II) chloride or samarium(III) iodide.

Major Products:

Substitution Products: Various substituted acetophenones depending on the nucleophile used.

Condensation Products: α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.

科学的研究の応用

Chemical Properties and Reactivity

The compound features both bromine and fluorine substituents, which significantly influence its chemical reactivity. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the fluorine atom alters the electronic characteristics of the molecule, enhancing its potential interactions with biological targets. Key reactions involving 2'-Bromo-4'-fluoroacetophenone include:

- Nucleophilic Substitution : The bromine can be replaced by various nucleophiles.

- Oxidation and Reduction : It can be oxidized to yield carboxylic acids or reduced to form alcohols.

- Condensation Reactions : This compound can react with amines to form imines or with hydrazines to yield hydrazones .

Scientific Research Applications

This compound is employed across several scientific domains:

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. It has been investigated for its potential in developing anti-inflammatory and analgesic drugs. Its derivatives have shown promise in anticancer research, specifically targeting breast cancer through aromatase inhibition .

Organic Synthesis

In organic chemistry, it is utilized to create complex molecules, aiding in the development of chemical libraries for drug discovery. Its unique structure allows for the synthesis of heterocyclic compounds that may possess significant biological activity .

Material Science

This compound is applied in formulating specialty chemicals and polymers. Its incorporation enhances properties such as thermal stability and chemical resistance, making it valuable in materials engineering .

Biological Imaging

The compound is also used in designing fluorescent probes for biological imaging. These probes facilitate the visualization of cellular processes with high specificity, contributing to advancements in cellular biology .

Agrochemical Research

Research into agrochemicals has identified this compound as a potential candidate for developing new pest control solutions. Its reactivity allows for modifications that enhance efficacy against agricultural pests .

Anticancer Activity Study

A pharmacological study evaluated various derivatives of this compound for anticancer properties. Results indicated that derivatives with electron-withdrawing groups exhibited increased cytotoxicity against HeLa cells while maintaining low toxicity towards normal fibroblast cells. This suggests a selective action that could be harnessed in therapeutic applications.

Aromatase Inhibition Research

Research focused on synthesizing competitive inhibitors of aromatase demonstrated that derivatives of this compound significantly inhibited estrogen production in vitro. This finding highlights its potential application in breast cancer treatment strategies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs | Investigated for anticancer properties |

| Organic Synthesis | Building block for complex organic molecules | Useful in drug discovery chemical libraries |

| Material Science | Enhances thermal stability and chemical resistance | Valuable in specialty chemicals formulation |

| Biological Imaging | Design of fluorescent probes | Aids visualization of cellular processes |

| Agrochemical Research | Development of new pest control solutions | Potential candidate for effective agrochemicals |

作用機序

The mechanism of action of 2’-Bromo-4’-fluoroacetophenone primarily involves its role as an electrophile in various chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

類似化合物との比較

- 2-Bromo-2’-fluoroacetophenone

- 2-Bromo-3’-fluoroacetophenone

- 3-Bromo-4’-fluorobenzophenone

- 4-Bromo-4’-fluorobiphenyl

- 4-Bromo-2-fluoroanisole

Comparison: 2’-Bromo-4’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a preferred intermediate in various synthetic applications .

生物活性

2'-Bromo-4'-fluoroacetophenone (CAS Number: 403-29-2) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a fluorine atom at the para position of the acetophenone structure. Its molecular formula is , and it exhibits electrophilic characteristics due to the presence of both halogens, which can significantly influence its reactivity in biological systems.

Key Structural Features:

- Bromine (Br) : Enhances electrophilicity, making the compound reactive in substitution reactions.

- Fluorine (F) : Modifies electronic properties, potentially affecting interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence binding affinities and specificity towards enzymes or receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or diabetes.

- Protein Interactions : It can modulate protein-ligand interactions, impacting cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

Case Studies

-

Inhibition of Tyrosine Phosphatase :

- A study highlighted the use of computational methods to identify this compound as a potential inhibitor of tyrosine phosphatase-1B, an enzyme linked to insulin signaling pathways. The compound was found to significantly reduce enzyme activity in vitro, suggesting its potential role in diabetes treatment .

-

Cytotoxic Effects on Cancer Cells :

- Research conducted on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. At concentrations ranging from 5 to 20 µM, it induced apoptosis through the activation of caspase pathways .

- Antimicrobial Properties :

Safety and Toxicological Profile

While exploring its biological activities, safety considerations are paramount. According to safety data sheets, this compound is classified as a corrosive material and can cause severe burns upon contact with skin or eyes . It is crucial to handle this compound with appropriate protective measures.

特性

IUPAC Name |

1-(2-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFSBRMWBFWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371260 | |

| Record name | 2'-Bromo-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-39-9 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2'-bromo-4'-fluoroacetophenone utilized in the synthesis of thiazolo[3,2-b][1,2,4]triazoles?

A1: this compound acts as an alkylating agent in the synthesis of thiazolo[3,2-b][1,2,4]triazoles [, ]. It reacts with 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles (where X = H, Cl, or Br) to form S-alkylated 1,2,4-triazole intermediates. These intermediates then undergo cyclization reactions, ultimately leading to the formation of the desired thiazolo[3,2-b][1,2,4]triazole derivatives [].

Q2: What is the significance of incorporating this compound into the final thiazolo[3,2-b][1,2,4]triazole structures?

A2: Incorporating this compound introduces a substituted phenyl ring at a specific position within the thiazolo[3,2-b][1,2,4]triazole scaffold []. This structural modification can influence the physicochemical properties and potentially the biological activity of the resulting compounds. The presence of the fluorine and bromine atoms allows for further structural diversification through various chemical transformations, potentially leading to derivatives with enhanced antimicrobial properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。